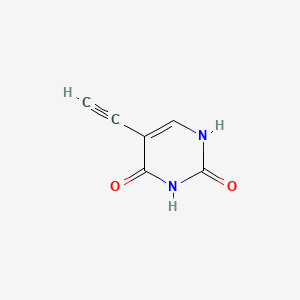
エニルラシル
概要
説明
Eniluracil is an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor. It is designed to enhance the activity of chemotaxic agents and is under investigation for the treatment of cancer in combination with 5-fluorouracil (5-FU) . It has received Orphan Drug status from the FDA for the treatment of hepatocellular cancer in combination with fluoropyrimidines (including 5-FU) .
Synthesis Analysis
The process research and development of a three-stage route to eniluracil is described. A Sonogashira coupling between 5-iodouracil and trimethylsilylacetylene was used to synthesize 5-(2-trimethylsilylethynyl)uracil on a >60 kg scale. Sodium hydroxide deprotection and acidification with acetic acid completed the synthesis of eniluracil in high yield and quality .Molecular Structure Analysis
Eniluracil has a chemical formula of C6H4N2O2 and an average weight of 136.1082 . Its structure includes a small molecule group .Chemical Reactions Analysis
Eniluracil is an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in the metabolism of 5-fluorouracil, a widely used anti-cancer drug .Physical And Chemical Properties Analysis
Eniluracil is a small molecule with a chemical formula of C6H4N2O2 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
5-フルオロウラシル (5-FU) の有効性の向上
エニルラシルは、経口で活性のあるジヒドロピリミジンデヒドロゲナーゼ (DPD) 阻害剤であり、化学療法薬の活性を高めるように設計されています . 5-フルオロウラシル (5-FU) と組み合わせて、癌の治療薬として研究されています . 通常、5-FU は、ジヒドロピリミジンデヒドロゲナーゼ (DPD) と呼ばれる酵素によって体内で急速に分解されます。 エニルラシルは DPD を不可逆的に阻害するため、5-FU の分解を大幅に遅らせ、腫瘍細胞への薬物暴露時間を延長します .
頭頸部癌の治療
エニルラシルは、頭頸部の再発性または進行性扁平上皮癌に対する放射線療法を併用する患者において、経口 5-FU と併用した場合の安全性と有効性を研究されています . この研究では、エニルラシルが 5-FU の半減期を延長し、経口投与で 5-FU の持続的な血漿濃度を実現できることがわかりました .
5-FU の副作用の軽減
エニルラシルは、5-FU の有効性を高めるだけでなく、副作用を軽減することによって、5-FU を改善できる可能性があります . これは、5-FU が大腸癌、乳癌、胃癌、頭頸部癌、卵巣癌、皮膚の基底細胞癌など、さまざまな癌の 1 次または 2 次療法であることが多いため、特に重要です .
5-FU の経口投与を可能にする
エニルラシルのもう 1 つの重要な用途は、5-FU の経口投与を可能にすることです . これは、薬物の投与が容易になり、患者のコンプライアンスと生活の質が向上する可能性があるため、大きな進歩です。
肝細胞癌の治療
エニルラシルは、FDA から、フルオロピリミジン (5-FU を含む) と組み合わせて、肝細胞癌を治療するための希少疾病用医薬品指定を受けています . これは、この特定の種類の癌の治療における可能性を示しています。
5-FU の経口バイオアベイラビリティの向上
ADH300004 (エニルラシル) は、5-フルオロウラシル (5-FU) 代謝の律速酵素であるジヒドロピリミジンデヒドロゲナーゼの機構に基づく不可逆的阻害剤です。 以前の研究では、ADH300004 で前処置すると、5-FU の経口バイオアベイラビリティが有意に増加し、薬物動態の変動が減少することが示されています .
作用機序
Target of Action
Eniluracil primarily targets the enzyme Dihydropyrimidine Dehydrogenase (DPD) . DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely-used oncology agent . Eniluracil also interacts with other enzymes such as Aldehyde Oxidase and Xanthine Dehydrogenase/Oxidase .
Mode of Action
Eniluracil acts as an irreversible inhibitor of DPD . Normally, 5-FU is rapidly broken down in the body by DPD. Eniluracil substantially slows the breakdown of 5-FU by irreversibly inhibiting DPD, thereby prolonging the exposure of tumor cells to the drug .
Biochemical Pathways
The inhibition of DPD by Eniluracil leads to a significant increase in the bioavailability of 5-FU . This results in prolonged and increased exposure of tumor cells to 5-FU, enhancing its anticancer activity .
Pharmacokinetics
It is known that eniluracil is orally active , and its administration significantly alters the pharmacokinetics of 5-FU . Eniluracil decreases 5-FU plasma clearance by 48 to 52-fold, prolongs the half-life to >5 hours, and increases the percentage of 5-FU excreted in the urine from 2% to 64-66% .
Result of Action
The primary result of Eniluracil’s action is the enhanced therapeutic value and effectiveness of 5-FU . By inhibiting DPD, Eniluracil increases the effectiveness of 5-FU, reduces its side effects, and makes it orally available . This leads to increased tumor response to 5-FU-based chemotherapy .
将来の方向性
Eniluracil is under clinical development by Processa Pharmaceuticals and is currently in Phase I for Pancreatic Cancer . It is also under development for the treatment of metastatic breast cancer, metastatic colorectal cancer, hepatocellular carcinoma, and pancreatic cancer . The future directions of Eniluracil will depend on the results of these ongoing clinical trials.
生化学分析
Biochemical Properties
Eniluracil interacts with the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of 5-FU . By inactivating DPD, Eniluracil prolongs the half-life of 5-FU, leading to sustained plasma concentrations of the drug .
Cellular Effects
Eniluracil, when given with 5-FU, has been studied for its effects on various types of cells, particularly in the context of cancer . It has been observed to influence cell function by enhancing the efficacy of 5-FU, an anticancer drug .
Molecular Mechanism
The molecular mechanism of Eniluracil involves the inactivation of DPD, an enzyme that metabolizes 5-FU . This inactivation leads to a prolonged half-life of 5-FU and sustained plasma concentrations, enhancing the drug’s anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Eniluracil has been observed to cause sustained, presumed therapeutic concentrations of 5-FU over time . Cumulative dose-limiting myelosuppression was observed during the fourth and fifth cycles following administration of 5-FU .
Metabolic Pathways
Eniluracil is involved in the metabolic pathway of 5-FU. It interacts with the enzyme DPD, leading to the inactivation of DPD and a subsequent increase in the half-life of 5-FU .
特性
IUPAC Name |
5-ethynyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZGNYDSEBIJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208696 | |
| Record name | Eniluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug. | |
| Record name | Eniluracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03516 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
59989-18-3 | |
| Record name | Eniluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59989-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eniluracil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eniluracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03516 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eniluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENILURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does eniluracil exert its effect on 5-fluorouracil metabolism?
A: Eniluracil acts as an irreversible inhibitor of DPD, the enzyme responsible for the primary catabolic pathway of 5-FU. [, , , ] This inhibition prevents the degradation of 5-FU into its inactive metabolite, dihydrofluorouracil, thereby increasing its bioavailability and potentially enhancing its therapeutic effect. []
Q2: What is the impact of eniluracil on dihydropyrimidine dehydrogenase activity in tumor cells?
A: Eniluracil completely inactivates DPD activity in human solid tumors. [] This inactivation has been observed in colorectal tumors, where eniluracil treatment resulted in undetectable DPD activity. []
Q3: How does eniluracil administration affect 5-fluorouracil pharmacokinetics?
A: Eniluracil significantly alters the pharmacokinetics of 5-FU. It prolongs 5-FU half-life, reduces its clearance, and promotes linear pharmacokinetics. [] Studies have shown a 20-fold increase in half-life and a 22-fold decrease in clearance. []
Q4: What are the downstream consequences of dihydropyrimidine dehydrogenase inhibition by eniluracil?
A4: DPD inhibition by eniluracil leads to several downstream effects:
- Increased 5-FU bioavailability: This allows for oral administration of 5-FU with more predictable pharmacokinetics. [, , ]
- Elevated plasma uracil levels: Eniluracil blocks uracil degradation, resulting in a significant increase in plasma uracil concentrations. [, ]
- Enhanced 5-FU antitumor activity (in some preclinical models): This has been observed in specific animal models, particularly when eniluracil is administered before 5-FU. [, ]
- Potential for 5-FU anabolism inhibition: Eniluracil can inhibit uridine phosphorylase (UP), an enzyme involved in 5-FU activation. This may explain the inferior clinical outcomes observed in some eniluracil/5-FU trials. []
Q5: What is the molecular formula and weight of eniluracil?
A: The molecular formula of eniluracil is C6H4N2O2, and its molecular weight is 136.11 g/mol. []
Q6: Does eniluracil possess any catalytic properties?
A: Eniluracil is not known to exhibit any catalytic properties. It functions primarily as an enzyme inhibitor, specifically targeting DPD. [, ]
Q7: Have computational methods been used to study eniluracil?
A: Yes, computational chemistry has been employed to predict the crystal structure of eniluracil, for which growing suitable single crystals for X-ray diffraction has been challenging. [, ] Researchers utilized molecular modeling techniques incorporating powder X-ray diffraction data and lattice energy calculations to propose plausible crystal structures. []
Q8: How do structural modifications of eniluracil affect its activity?
A8: Limited information is available on the SAR of eniluracil and its analogs. Further research is needed to elucidate the impact of structural modifications on its potency and selectivity for DPD.
Q9: Is there information available on SHE regulations for eniluracil?
A9: The provided research primarily focuses on the preclinical and clinical investigation of eniluracil. Information on specific SHE (Safety, Health, and Environment) regulations and compliance is not included in these studies.
Q10: What is the absorption and bioavailability of orally administered eniluracil?
A: Eniluracil is well-absorbed following oral administration. [, ] Although specific bioavailability data is not provided in the research, its ability to completely inactivate DPD suggests significant systemic exposure. [, ]
Q11: How is eniluracil metabolized and excreted?
A11: Specific details regarding the metabolism and excretion pathways of eniluracil are not extensively discussed in the provided research.
Q12: Does the dosing schedule of eniluracil influence its pharmacodynamic effects?
A: Yes, the duration of DPD inhibition by eniluracil is influenced by the dosing schedule. [] Daily administration for 3 days resulted in DPD recovery within 3 weeks, while a single dose schedule led to faster recovery within 2 weeks. []
Q13: Has eniluracil demonstrated single-agent antitumor activity?
A: Eniluracil itself does not possess antitumor activity. [] Its role is to enhance the efficacy of 5-FU by inhibiting its degradation. [, ]
Q14: What were the outcomes of clinical trials evaluating eniluracil/5-fluorouracil?
A: Clinical trials of eniluracil/5-FU have yielded mixed results. While some Phase I and II trials showed promise, Phase III trials in colorectal cancer revealed inferior outcomes compared to standard 5-FU/leucovorin regimens. [, , ] Various factors, including dosing schedules and potential inhibition of 5-FU anabolism by eniluracil, may have contributed to these findings. [, , ]
Q15: What are the common toxicities associated with eniluracil/5-fluorouracil therapy?
A15: The most frequently observed toxicities in patients treated with eniluracil/5-FU were primarily gastrointestinal and hematological, including:
- Diarrhea: This was the most common side effect, with varying severity. [, , , ]
- Myelosuppression: This was dose-limiting in some studies, particularly with the 5-day schedule. [, ]
- Nausea and Vomiting: These were commonly reported side effects, generally mild to moderate in severity. [, ]
- Mucositis: This ranged in severity, with some patients experiencing grade 3 mucositis. [, ]
Q16: Has eniluracil been linked to any long-term adverse effects?
A16: The long-term safety profile of eniluracil is not extensively covered in the provided research. Further investigation is needed to assess potential long-term risks.
Q17: What analytical methods are used to quantify eniluracil and 5-fluorouracil in biological samples?
A17: Researchers have employed various analytical techniques to measure eniluracil and 5-FU concentrations, including:
- High-performance liquid chromatography (HPLC): Used to separate and quantify 5-FU and its metabolites in biological samples. [, , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): A highly sensitive and specific method for simultaneously quantifying eniluracil and 5-FU in human plasma. []
- Gas chromatography-mass spectrometry (GC-MS): Employed to determine plasma uracil levels. []
Q18: Is there information available regarding the environmental impact of eniluracil?
A18: The provided research primarily focuses on the pharmacological and clinical aspects of eniluracil. Data concerning its environmental impact, degradation, and ecotoxicological effects is not available in these studies.
Q19: Have studies investigated the dissolution rate and solubility of eniluracil?
A19: Specific information about the dissolution and solubility of eniluracil is not included in the research papers provided.
Q20: What are the key parameters assessed during the validation of analytical methods for eniluracil and 5-fluorouracil?
A: Analytical methods for eniluracil and 5-FU, such as the LC-MS/MS method, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, sensitivity (limit of quantification), and stability. [] These validation parameters are crucial for generating reliable and reproducible data in clinical and preclinical studies. []
Q21: What measures are taken to ensure the quality of eniluracil during development and manufacturing?
A21: Specific details regarding the quality control and assurance procedures for eniluracil are not described in the provided research.
Q22: Does eniluracil induce any immunological responses?
A22: The research presented does not provide information regarding the immunogenicity of eniluracil or its potential to elicit immunological responses.
Q23: Does eniluracil interact with drug transporters?
A23: The provided research does not offer specific details about potential interactions between eniluracil and drug transporters.
Q24: Can eniluracil induce or inhibit drug-metabolizing enzymes other than DPD?
A: The research primarily focuses on the inhibitory effect of eniluracil on DPD. [, , ] Information regarding its potential to modulate the activity of other drug-metabolizing enzymes is not available in these studies.
Q25: What is known about the biocompatibility and biodegradability of eniluracil?
A25: The provided research papers primarily focus on the pharmacological aspects of eniluracil and do not delve into its biocompatibility or biodegradability.
Q26: Are there alternative compounds or strategies to enhance 5-fluorouracil efficacy?
A26: Yes, several other strategies and compounds have been explored to improve 5-FU efficacy, including:
- Leucovorin (folinic acid): A biochemical modulator that enhances the binding of 5-FU to its target enzyme, thymidylate synthase. [, , ]
- Capecitabine: An orally administered prodrug of 5-FU that is converted to 5-FU preferentially in tumor tissues. [, , ]
- UFT (tegafur/uracil): A combination of the 5-FU prodrug, tegafur, and uracil, which inhibits DPD activity in the gastrointestinal tract, thereby increasing 5-FU bioavailability. [, , ]
- S-1: An oral formulation containing tegafur, a DPD inhibitor (gimeracil), and oxonic acid (an inhibitor of pyrimidine phosphoribosyltransferase). [, ]
Q27: Are there established procedures for the recycling and waste management of eniluracil?
A27: The research provided does not discuss specific protocols for recycling or managing waste generated during the production, use, or disposal of eniluracil.
Q28: What research tools and resources are essential for studying eniluracil?
A28: Key research infrastructure and resources for investigating eniluracil include:
- Preclinical models: In vivo and in vitro models are crucial for studying eniluracil's mechanism of action, efficacy, and toxicity. [, , ]
- Analytical techniques: Methods like HPLC, LC-MS/MS, and GC-MS are essential for quantifying eniluracil, 5-FU, and their metabolites. [, , , , ]
- Clinical trial networks: Collaborative efforts are essential for conducting well-designed clinical trials to evaluate the safety and efficacy of eniluracil/5-FU combinations. [, ]
Q29: What is the historical context of eniluracil development?
A: The development of eniluracil emerged from efforts to improve the therapeutic index of 5-FU, a widely used but often toxic chemotherapy agent. Recognizing the role of DPD in limiting 5-FU bioavailability, researchers sought DPD inhibitors to enhance its oral delivery and potentially improve efficacy. [, ] While early clinical studies of eniluracil/5-FU showed promise, the inferior outcomes observed in later-phase trials, potentially linked to dosing schedules and unforeseen effects on 5-FU anabolism, led to the discontinuation of its development. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


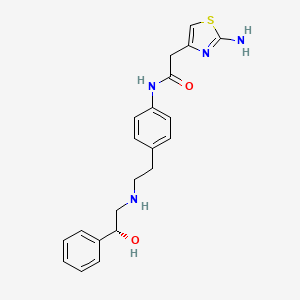


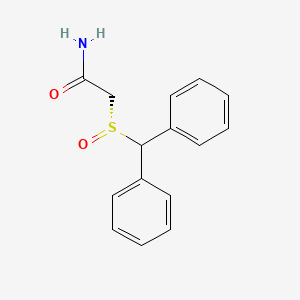
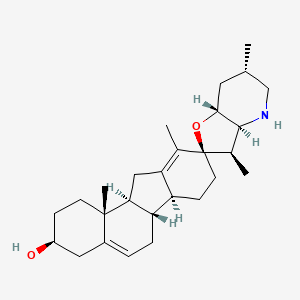
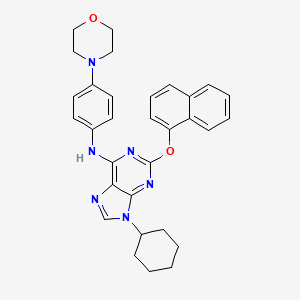
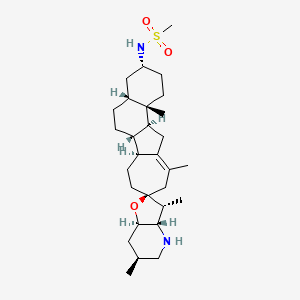
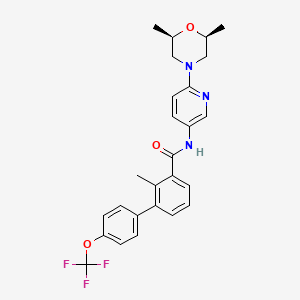
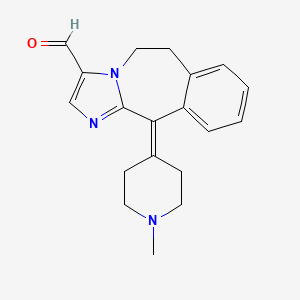
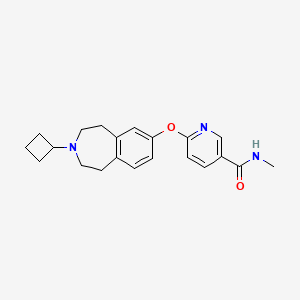
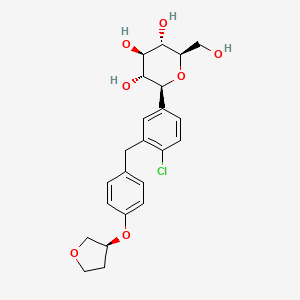
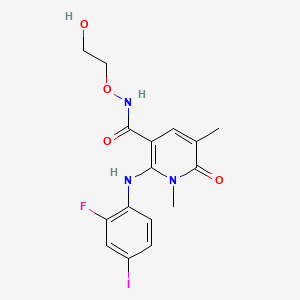
![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1684324.png)
